molecular formula C9H14O4 B13182021 Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate

Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13182021
M. Wt: 186.20 g/mol
InChI Key: CDOOSUTZWCLAKD-UHFFFAOYSA-N
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Description

Ethyl 1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired spirocyclic compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Comparison: Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-2-12-8(10)7-9(13-7)3-5-11-6-4-9/h7H,2-6H2,1H3

InChI Key

CDOOSUTZWCLAKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOCC2

Origin of Product

United States

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